![molecular formula C22H19ClFNO4S B297835 (5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. For example, in cancer cells, this compound inhibits the PI3K/Akt/mTOR pathway, which is responsible for cell growth and survival. In diabetes, it activates the AMPK pathway, which is involved in glucose uptake and metabolism. In inflammation, it inhibits the NF-κB pathway, which is responsible for the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different disease models. For example, in cancer cells, it induces cell cycle arrest and apoptosis. In diabetes, it improves insulin sensitivity and glucose uptake. In inflammation, it reduces the production of inflammatory cytokines and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic properties, its ability to inhibit multiple signaling pathways, and its relatively low toxicity. However, the limitations include the need for further studies to determine its optimal dosage and administration route, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of (5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione. These include further studies to determine its efficacy and safety in various disease models, the development of new analogs with improved properties, the identification of its target proteins, and the optimization of its dosage and administration route. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects in the treatment of diseases.
Synthesemethoden
The synthesis of (5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base, followed by the addition of propargyl bromide and 2,4-thiazolidinedione. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been shown to reduce inflammation and oxidative stress.
Eigenschaften
Produktname |
(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione |
---|---|
Molekularformel |
C22H19ClFNO4S |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
(5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H19ClFNO4S/c1-3-9-25-21(26)19(30-22(25)27)12-15-10-17(23)20(18(11-15)28-4-2)29-13-14-5-7-16(24)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12+ |
InChI-Schlüssel |
QSMHDNDAYHFFEK-XDHOZWIPSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)Cl)OCC3=CC=C(C=C3)F |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)Cl)OCC3=CC=C(C=C3)F |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)Cl)OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.